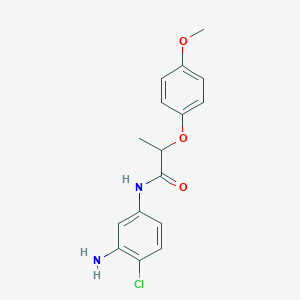
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide, also known as N-ACMP, is a small molecule that has been studied for its potential applications in scientific research. N-ACMP is a member of the aminophenoxypropionamide family, which has a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties. N-ACMP has been studied for its potential applications in both laboratory and clinical settings, and has been shown to have numerous biochemical and physiological effects.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties, and has been studied for its potential use in the treatment of cancer, diabetes, and other diseases. N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide has also been studied for its potential use in the development of new drugs and drug delivery systems.
Mechanism of Action
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide is thought to act by inhibiting the activity of enzymes involved in the synthesis of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the activity of enzymes involved in the synthesis of nitric oxide, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of cancer cells. It has also been shown to reduce blood pressure, reduce the risk of cardiovascular disease, and reduce the risk of stroke.
Advantages and Limitations for Lab Experiments
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide has several advantages for laboratory experiments. It is relatively easy to synthesize, is relatively inexpensive, and has a wide range of biological activities. However, it has several limitations as well. It is not very stable in solution and can be degraded by light and heat, and it can be toxic at high concentrations.
Future Directions
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide has a wide range of potential applications in scientific research and medicine. Future research could focus on the development of new drugs and drug delivery systems based on N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide, as well as on the development of new methods for synthesizing N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide. Additionally, further research could focus on the biochemical and physiological effects of N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide, as well as on its potential uses in the treatment of cancer, diabetes, and other diseases.
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(22-13-6-4-12(21-2)5-7-13)16(20)19-11-3-8-14(17)15(18)9-11/h3-10H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKDDIJYKRWSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




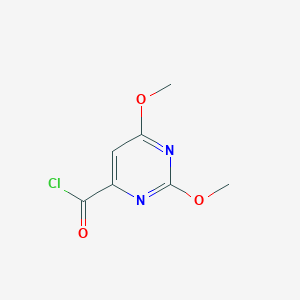
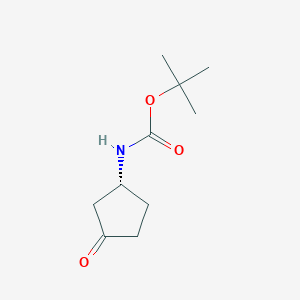
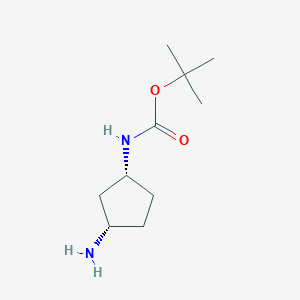

![N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1388846.png)

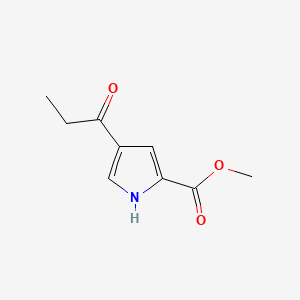

![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1388854.png)
![2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1388855.png)
![4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile](/img/structure/B1388857.png)

